![molecular formula C8H20N4O B116019 N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide CAS No. 141998-21-2](/img/structure/B116019.png)
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide” is a compound with the molecular formula C8H20N4O . It is also known by other names such as “Acetamide, N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]-” and "N1-acetyltriethylenetetramine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chain of nitrogen and carbon atoms, with an acetamide group at one end . The InChI representation of the molecule is "InChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13)" .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 188.27 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are 188.16371127 g/mol . The topological polar surface area is 79.2 Ų .
Scientific Research Applications
Overview of Acetamide and Formamide Derivatives
Acetamide and formamide derivatives, including N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide, have been the subject of scientific investigation for their various biological effects. Kennedy (2001) provides an update on the toxicological aspects of these chemicals, highlighting their continued commercial importance and the significant increase in information regarding their biological consequences over the years. The study outlines the individual biological responses of these chemicals, emphasizing the variations in their qualitative and quantitative impacts. This comprehensive review suggests that understanding these effects is crucial for the application and safe handling of acetamide and formamide derivatives in various scientific and commercial contexts (Kennedy, 2001).
Environmental and Pharmacological Insights
The environmental toxicology of acetamide derivatives has expanded significantly, indicating a broader context of research beyond direct human health impacts. Studies like those by Qutob et al. (2022) on the degradation of acetaminophen by advanced oxidation processes shed light on by-products like acetamide, enhancing our understanding of environmental safety and degradation pathways. Such research contributes to the development of more effective degradation systems for contaminants, including acetamide derivatives, thereby mitigating their environmental impact (Qutob et al., 2022).
Advanced Synthetic Organic Chemistry Applications
In synthetic organic chemistry, this compound and related compounds serve as crucial intermediates or reactants. Kondo and Murakami (2001) delve into the development of chemoselective N-acylation reagents and the exploration of chiral axes in molecules, demonstrating the compound's role in advancing synthetic methodologies. Their work emphasizes the importance of structural diversity and chemoselectivity in the development of novel synthetic routes, highlighting the compound's utility in crafting complex organic molecules (Kondo & Murakami, 2001).
Neuroplasticity and Therapeutic Potential
Research on neuroplasticity and the therapeutic potential of related compounds, such as N-acetylcysteine, offers insights into possible benefits in psychiatry and neurology. Dean, Giorlando, and Berk (2011) explore N-acetylcysteine's utility in treating psychiatric disorders, highlighting its modulatory effects on glutamatergic, neurotropic, and inflammatory pathways. This suggests that compounds structurally related to this compound could have significant implications for developing treatments for a range of psychiatric conditions (Dean, Giorlando, & Berk, 2011).
Mechanism of Action
Mode of Action
The exact mode of action of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is currently unknown due to the lack of specific studies on this compound. Based on its structure, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Biochemical Pathways
It’s possible that this compound may influence multiple pathways due to its complex structure and potential for diverse interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in acetylation processes, such as acetyltransferases. These interactions often result in the modification of proteins and other biomolecules, altering their function and activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis . These effects are mediated through its interactions with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, this compound can inhibit the activity of certain acetyltransferases, thereby affecting the acetylation status of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including alterations in cell proliferation and differentiation . These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage . These adverse effects are often dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as acetyltransferases and deacetylases, leading to the formation of different metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular function . Additionally, this compound can affect metabolic flux and the levels of certain metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as amino acid transporters, and can be distributed to different cellular compartments. The localization and accumulation of this compound can influence its activity and function within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to different cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through various targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall effects on cellular function.
properties
IUPAC Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXQUOKWLVCFEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCCNCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

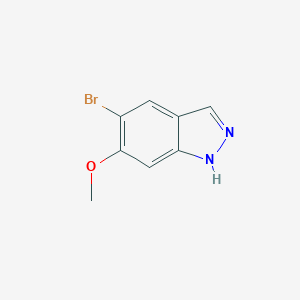




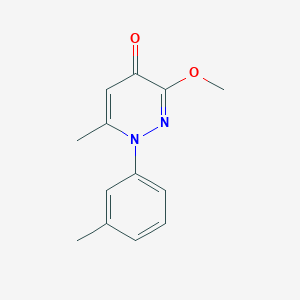
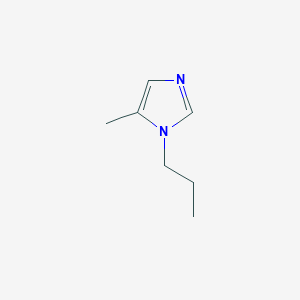
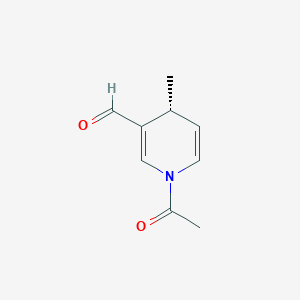

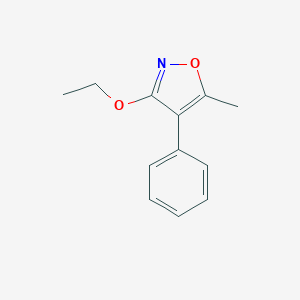

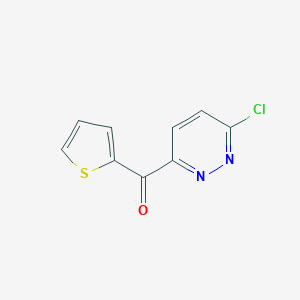

![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)